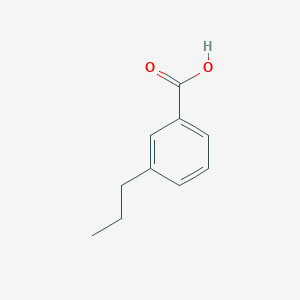

3-Propylbenzoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-propylbenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O2/c1-2-4-8-5-3-6-9(7-8)10(11)12/h3,5-7H,2,4H2,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIFHXKJTAILWRE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC(=CC=C1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 3-Propylbenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Propylbenzoic acid, a substituted aromatic carboxylic acid, serves as a versatile building block in organic synthesis and holds potential for investigation in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and purification, and an analysis of its spectral data. Furthermore, it explores the potential biological activities of this compound by examining the known effects of related benzoic acid derivatives on cellular signaling pathways relevant to drug discovery.

Chemical and Physical Properties

This compound is a solid at room temperature with a molecular formula of C₁₀H₁₂O₂ and a molecular weight of 164.20 g/mol .[1] Its structure consists of a benzene (B151609) ring substituted with a propyl group and a carboxylic acid group at the meta position.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | This compound | [1] |

| Molecular Formula | C₁₀H₁₂O₂ | [1] |

| Molecular Weight | 164.20 g/mol | [1] |

| XLogP3 | 3.3 | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 2 | [1] |

| Rotatable Bond Count | 3 | [1] |

| Exact Mass | 164.083729621 Da | [1] |

| Monoisotopic Mass | 164.083729621 Da | [1] |

| Topological Polar Surface Area | 37.3 Ų | [1] |

| Heavy Atom Count | 12 | [1] |

| Complexity | 159 | [1] |

Experimental Protocols

Synthesis of this compound via Oxidation of 3-Propyltoluene

A common and effective method for the synthesis of this compound is the oxidation of the corresponding alkylbenzene, 3-propyltoluene, using a strong oxidizing agent such as potassium permanganate (B83412) (KMnO₄) in a basic aqueous solution.

Experimental Workflow for Oxidation of 3-Propyltoluene

References

An In-depth Technical Guide to the Physical Properties of 3-Propylbenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of 3-Propylbenzoic acid (C₁₀H₁₂O₂). The information is curated for professionals in research and development, offering both experimental and predicted data, detailed analytical protocols, and logical workflows to aid in substance characterization and experimental design.

Core Physical and Chemical Properties

This compound is an aromatic carboxylic acid characterized by a benzene (B151609) ring substituted with a propyl group at the meta (3) position and a carboxyl group. These structural features dictate its physical properties, influencing its state, solubility, and reactivity.

Quantitative Data Summary

Table 1: General and Thermodynamic Properties

| Property | Value | Data Type | Source / Method |

| Molecular Formula | C₁₀H₁₂O₂ | - | - |

| Molecular Weight | 164.20 g/mol | Calculated | PubChem[1] |

| Melting Point | 41 - 43 °C (314 - 316 K) | Experimental | NIST[2][3] |

| Boiling Point | 283.6 ± 11.0 °C at 760 mmHg | Predicted | ChemSpider |

| Density | 1.056 ± 0.06 g/cm³ | Predicted | ChemSpider |

Table 2: Solubility and Acidity Properties

| Property | Value | Data Type | Source / Method |

| Water Solubility (logS) | -2.63 | Predicted | ALOGPS[4] |

| Water Solubility | 0.234 g/L | Predicted | ALOGPS[4] |

| pKa | 4.23 | Predicted | ChemAxon[5] |

| logP (Octanol/Water) | 3.3 | Calculated | XLogP3[1] |

Table 3: Spectroscopic Data (Expected)

| Spectrum Type | Expected Key Features |

| ¹H NMR | - Carboxylic Acid (COOH): Broad singlet, ~10-13 ppm. - Aromatic (Ar-H): Multiplets, ~7.2-8.0 ppm. - Propyl (CH₂): Multiplet (benzylic), ~2.6 ppm. - Propyl (CH₂): Sextet, ~1.6 ppm. - Propyl (CH₃): Triplet, ~0.9 ppm. |

| ¹³C NMR | - Carbonyl (C=O): ~170-180 ppm. - Aromatic (Ar-C): Multiple signals, ~125-145 ppm. - Propyl (CH₂): ~38 ppm (benzylic). - Propyl (CH₂): ~24 ppm. - Propyl (CH₃): ~14 ppm. |

| IR Spectroscopy | - O-H Stretch (Carboxylic Acid): Very broad band, ~2500-3300 cm⁻¹. - C-H Stretch (Aromatic/Aliphatic): ~2850-3100 cm⁻¹. - C=O Stretch (Carbonyl): Strong, sharp band, ~1680-1710 cm⁻¹. - C=C Stretch (Aromatic): Medium bands, ~1450-1600 cm⁻¹. - C-O Stretch: ~1210-1320 cm⁻¹. |

Experimental Protocols

The following sections detail the standard laboratory methodologies for determining the physical properties outlined above.

Melting Point Determination

Principle: The melting point is the temperature at which a substance transitions from a solid to a liquid state. It is a key indicator of purity.

Methodology (Capillary Method):

-

Sample Preparation: A small amount of dry, crystalline this compound is finely crushed and packed into a capillary tube to a height of 2-3 mm.

-

Apparatus: The capillary tube is placed in a melting point apparatus (e.g., a Mel-Temp or similar calibrated device) alongside a thermometer.

-

Heating: The sample is heated at a controlled rate (initially rapid, then ~1-2 °C per minute near the expected melting point).

-

Observation: The temperature range is recorded from the point at which the first drop of liquid appears to the point at which the entire sample has melted into a clear liquid. For pure compounds, this range is typically narrow (< 2 °C).

pKa Determination by Potentiometric Titration

Principle: The acid dissociation constant (pKa) is determined by monitoring the pH of a solution of the weak acid as it is neutralized with a strong base. The pKa is the pH at which the acid is 50% dissociated (the half-equivalence point).

Methodology:

-

Solution Preparation: A precise mass of this compound is dissolved in a known volume of deionized water (or a water/co-solvent mixture if solubility is low) to create a solution of known concentration (e.g., 0.01 M).

-

Titration Setup: The solution is placed in a beaker with a magnetic stirrer. A calibrated pH electrode is submerged in the solution. A burette containing a standardized strong base solution (e.g., 0.1 M NaOH) is positioned above the beaker.

-

Titration: The base is added in small, precise increments. After each addition, the solution is stirred, and the pH is recorded once the reading stabilizes.

-

Data Analysis: The pH is plotted against the volume of base added. The equivalence point is identified as the point of sharpest inflection on the curve. The half-equivalence point is the volume of base that is exactly half of the volume at the equivalence point. The pH at the half-equivalence point is equal to the pKa of the acid.

Spectroscopic Analysis

Principle: NMR spectroscopy exploits the magnetic properties of atomic nuclei (like ¹H and ¹³C) to provide detailed information about the molecular structure and chemical environment of atoms.

Methodology:

-

Sample Preparation: Approximately 5-10 mg of this compound is dissolved in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or DMSO-d₆). A small amount of a reference standard like tetramethylsilane (B1202638) (TMS) may be added.

-

Data Acquisition: The solution is transferred to a 5 mm NMR tube. The tube is placed in the NMR spectrometer.

-

Analysis: The instrument acquires the spectrum, which is then processed (Fourier transformed, phased, and baseline corrected). Chemical shifts (δ) are reported in parts per million (ppm) relative to TMS. Integration of ¹H NMR signals provides the ratio of protons in different environments, and splitting patterns (multiplicity) reveal information about neighboring protons.

Principle: IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the vibrational frequencies of its chemical bonds. This provides a fingerprint of the functional groups present.

Methodology (Thin Solid Film):

-

Sample Preparation: A small amount (~10-20 mg) of this compound is dissolved in a few drops of a volatile solvent (e.g., methylene (B1212753) chloride or acetone).

-

Film Deposition: A drop of this solution is placed onto the surface of an IR-transparent salt plate (e.g., NaCl or KBr). The solvent is allowed to evaporate completely, leaving a thin, solid film of the compound on the plate.

-

Data Acquisition: The salt plate is placed in the sample holder of an FT-IR spectrometer.

-

Analysis: The IR spectrum is recorded. The resulting plot of transmittance versus wavenumber (cm⁻¹) is analyzed to identify characteristic absorption bands corresponding to the functional groups in the molecule.

Visualized Workflow

The following diagram illustrates a typical workflow for the characterization and identification of an unknown aromatic carboxylic acid, such as this compound, using the described physical and spectroscopic methods.

References

3-Propylbenzoic acid synthesis pathways

An In-depth Technical Guide to the Synthesis of 3-Propylbenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the primary synthetic pathways for this compound, a valuable intermediate in organic synthesis. The guide details multiple routes, including classical oxidation, organometallic carboxylation, and modern cross-coupling reactions. Each method is presented with detailed experimental protocols, quantitative data, and logical workflow diagrams to aid in laboratory application and comparative analysis.

Oxidation of 3-Propyltoluene

The oxidation of an alkyl side-chain on an aromatic ring is a fundamental and direct method for the synthesis of benzoic acids. This pathway is effective provided the benzylic carbon (the carbon atom attached to the benzene (B151609) ring) has at least one hydrogen atom.[1][2] Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid are typically employed.[3] The entire alkyl chain, regardless of its length, is oxidized to a carboxyl group.[1][4]

Reaction Pathway

The overall transformation involves the oxidation of the propyl group of 3-propyltoluene directly to a carboxylic acid functional group.

Caption: Oxidation of 3-propyltoluene to this compound.

Experimental Protocol

This protocol is adapted from standard procedures for the oxidation of alkylbenzenes.[5][6]

-

Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-propyltoluene (1 equivalent).

-

Reagent Addition: Add a solution of potassium permanganate (KMnO₄, approx. 3 equivalents) in water. An alkaline medium, such as a dilute sodium hydroxide (B78521) solution, can be used to facilitate the reaction.[5]

-

Reaction: Heat the mixture to reflux with vigorous stirring. The purple color of the permanganate will gradually disappear as it is converted to a brown precipitate of manganese dioxide (MnO₂). The reaction is typically refluxed for several hours until the oily layer of the starting material is no longer visible.[5]

-

Work-up: Cool the reaction mixture to room temperature and filter to remove the manganese dioxide.

-

Acidification: Transfer the filtrate to a beaker and cool it in an ice bath. Slowly add a strong acid, such as concentrated hydrochloric acid (HCl), until the solution is acidic (pH ~2).[5]

-

Isolation: The this compound will precipitate as a white solid. Collect the product by vacuum filtration.

-

Purification: Wash the collected solid with cold water to remove any inorganic salts. The product can be further purified by recrystallization from a suitable solvent system (e.g., water or an ethanol/water mixture).

Carboxylation of a Grignard Reagent

Grignard reagents provide a powerful method for forming carbon-carbon bonds.[7] This pathway involves the formation of an organomagnesium halide from an aryl halide, which then acts as a strong nucleophile.[8][9] This nucleophile readily attacks the electrophilic carbon of carbon dioxide (in the form of dry ice), and subsequent acidification yields the carboxylic acid.[10][11][12]

Reaction Pathway

This two-step synthesis begins with the formation of 3-propylphenylmagnesium bromide, followed by its reaction with CO₂.

Caption: Grignard synthesis of this compound.

Experimental Protocol

This procedure requires strictly anhydrous (dry) conditions as Grignard reagents are destroyed by water.[11][13][14]

Part A: Formation of the Grignard Reagent

-

Setup: Assemble an oven-dried, three-necked flask with a reflux condenser, a dropping funnel, and a nitrogen inlet. Place magnesium turnings (1.1 equivalents) in the flask.

-

Initiation: Add a small amount of a solution of 1-bromo-3-propylbenzene (1 equivalent) in anhydrous diethyl ether or tetrahydrofuran (B95107) (THF) to the magnesium. The reaction may need gentle warming or the addition of a small crystal of iodine to initiate.

-

Addition: Once the reaction begins (indicated by bubbling and a cloudy appearance), add the remaining 1-bromo-3-propylbenzene solution dropwise at a rate that maintains a gentle reflux.[13]

-

Completion: After the addition is complete, continue to stir and reflux the mixture for an additional 15-30 minutes to ensure all the magnesium has reacted.[14] Cool the resulting dark grey solution to room temperature.

Part B: Carboxylation and Work-up

-

Carboxylation: In a separate large beaker, place an excess of crushed dry ice (solid CO₂). Slowly pour the prepared Grignard reagent solution onto the dry ice with stirring.[15]

-

Hydrolysis: Allow the excess CO₂ to sublime. Then, slowly add a strong aqueous acid, such as 6M HCl, to the reaction mixture to hydrolyze the intermediate magnesium carboxylate salt.[16]

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with an organic solvent like diethyl ether or methyl-tert-butyl ether (MTBE) to isolate the product.[16]

-

Purification: Combine the organic extracts. To purify, extract the combined organic layers with an aqueous base solution (e.g., 5% NaOH) to convert the carboxylic acid into its water-soluble sodium salt.[13][15]

-

Isolation: Separate the aqueous layer containing the sodium 3-propylbenzoate and re-acidify it with cold, concentrated HCl to precipitate the pure this compound.

-

Final Step: Collect the solid product by vacuum filtration, wash with cold water, and dry.

Palladium-Catalyzed Cross-Coupling Reactions

Modern synthetic chemistry offers powerful cross-coupling methods for C-C bond formation, such as the Suzuki and Kumada reactions. These reactions offer high functional group tolerance and catalytic efficiency.

Suzuki Coupling Pathway

The Suzuki-Miyaura coupling reaction creates a carbon-carbon bond between an organoboron compound and an organic halide, catalyzed by a palladium complex.[17][18] To synthesize this compound, one could couple 3-bromobenzoic acid with a propylboronic acid derivative.

Caption: Suzuki coupling pathway to this compound.

Experimental Protocol (Suzuki Coupling)

This protocol is based on a general method for the Suzuki coupling of aryl halides containing a carboxyl group.[17][19]

-

Setup: To a round-bottom flask, add 3-bromobenzoic acid (1.0 mmol), propylboronic acid (1.2 mmol), a palladium catalyst such as [PdCl₂(NH₂CH₂COOH)₂] (0.1 mol%), and a base like potassium carbonate (K₂CO₃, 3.0 mmol).[17]

-

Solvent Addition: Add the solvent, which can be water (e.g., 5.0 mL).[17]

-

Reaction: Stir the mixture vigorously at room temperature under an air atmosphere for 1.5 to 24 hours, monitoring the reaction by Thin Layer Chromatography (TLC).[17][19]

-

Work-up: Upon completion, dilute the reaction mixture with water and filter if a precipitate forms.

-

Acidification: Acidify the aqueous solution with concentrated HCl to a pH of ~2-3 to precipitate the carboxylic acid product.[20]

-

Isolation and Purification: Collect the crude product by filtration. Wash the solid with water and dry under reduced pressure. Further purification can be achieved by recrystallization or column chromatography.

Quantitative Data Summary

The choice of synthetic pathway often depends on factors such as starting material availability, cost, yield, and reaction scalability. The following table summarizes typical quantitative data for the described pathways.

| Pathway | Starting Material(s) | Key Reagents | Typical Conditions | Typical Yield |

| Oxidation | 3-Propyltoluene | KMnO₄, H₃O⁺ | Aqueous reflux, 2-4 hours[5][6] | 70-90% |

| Grignard Carboxylation | 1-Bromo-3-propylbenzene | Mg, CO₂, H₃O⁺ | Anhydrous Ether/THF; -78°C to RT | 50-70%[15] |

| Suzuki Coupling | 3-Bromobenzoic Acid, Propylboronic Acid | Pd Catalyst, Base | Room Temp, 1.5-24 hours[17][19] | 85-99%[19][21] |

References

- 1. 16.3. Reactions of alkylbenzenes | Organic Chemistry II [courses.lumenlearning.com]

- 2. chemistryguru.com.sg [chemistryguru.com.sg]

- 3. youtube.com [youtube.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. quora.com [quora.com]

- 6. 3-Bromobenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 7. youtube.com [youtube.com]

- 8. chem.ucalgary.ca [chem.ucalgary.ca]

- 9. chem.ucalgary.ca [chem.ucalgary.ca]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. chemguide.co.uk [chemguide.co.uk]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. odp.library.tamu.edu [odp.library.tamu.edu]

- 14. praxilabs.com [praxilabs.com]

- 15. odinity.com [odinity.com]

- 16. mason.gmu.edu [mason.gmu.edu]

- 17. benchchem.com [benchchem.com]

- 18. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]

- 19. pubs.rsc.org [pubs.rsc.org]

- 20. Organic Syntheses Procedure [orgsyn.org]

- 21. Making sure you're not a bot! [oc-praktikum.de]

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to 3-Propylbenzoic Acid

This technical guide provides a comprehensive overview of this compound, including its chemical identity, physicochemical properties, synthesis, and analytical characterization.

IUPAC Name and Chemical Structure

The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is This compound .[1]

The chemical structure of this compound is a benzene (B151609) ring substituted with a propyl group at the third position and a carboxylic acid group at the first position.

-

SMILES: CCCC1=CC(=CC=C1)C(=O)O[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is crucial for understanding its behavior in various experimental and physiological conditions.

| Property | Value | Source |

| Molecular Weight | 164.20 g/mol | [1] |

| Melting Point | 316 K (42.85 °C) | [2] |

| XLogP3 | 3.3 | [1] |

| Exact Mass | 164.083729621 Da | [1] |

| Complexity | 146 | |

| Topological Polar Surface Area | 37.3 Ų | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 2 | [1] |

| Rotatable Bond Count | 3 | [1] |

Experimental Protocols

Synthesis of this compound via Oxidation of 3-Propyltoluene

A common and effective method for the synthesis of benzoic acid derivatives is the oxidation of the corresponding alkylbenzene. In this case, 3-propyltoluene can be oxidized to this compound.

Reaction:

Experimental Protocol:

-

Reaction Setup: In a 500 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 10 g of 3-propyltoluene and 200 mL of a 1 M aqueous sodium hydroxide (B78521) solution.

-

Oxidation: While stirring vigorously, slowly add 30 g of potassium permanganate (B83412) (KMnO₄) in small portions to the reaction mixture. The addition should be controlled to maintain a gentle reflux.

-

Reflux: After the complete addition of potassium permanganate, continue to heat the mixture at reflux for 4-6 hours, or until the purple color of the permanganate has disappeared, indicating the completion of the reaction.

-

Work-up: Cool the reaction mixture to room temperature. Filter the mixture to remove the manganese dioxide (MnO₂) precipitate.

-

Acidification: Transfer the filtrate to a beaker and cool it in an ice bath. Slowly add concentrated hydrochloric acid (HCl) with constant stirring until the solution becomes acidic (pH ~2), leading to the precipitation of crude this compound.

-

Purification: Collect the crude product by vacuum filtration and wash it with cold water. Recrystallize the crude product from an ethanol/water mixture to obtain pure this compound.

-

Drying: Dry the purified crystals in a vacuum oven at 50 °C.

Analytical Characterization by High-Performance Liquid Chromatography (HPLC)

The purity of the synthesized this compound can be determined using reverse-phase high-performance liquid chromatography (RP-HPLC).

HPLC Method:

-

Column: C18, 4.6 x 150 mm, 5 µm

-

Mobile Phase:

-

A: 0.1% Trifluoroacetic acid (TFA) in Water

-

B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile

-

-

Gradient:

-

0-2 min: 30% B

-

2-15 min: 30% to 90% B

-

15-17 min: 90% B

-

17-18 min: 90% to 30% B

-

18-20 min: 30% B

-

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 230 nm

-

Injection Volume: 10 µL

-

Column Temperature: 30 °C

Visualizations

Logical Relationship: Structure-Property Correlation

The following diagram illustrates the relationship between the chemical structure of this compound and its resulting physicochemical properties.

Caption: Correlation between the structural features of this compound and its key properties.

Experimental Workflow: Synthesis and Purification

This diagram outlines the key steps in the synthesis and purification of this compound.

Caption: Workflow for the synthesis and purification of this compound.

References

An In-depth Technical Guide to 3-Propylbenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Propylbenzoic acid, a substituted aromatic carboxylic acid. The document details its chemical and physical properties, provides established synthesis protocols, and explores its potential biological activities, offering valuable information for its application in research and drug development.

Chemical Identification and Properties

This compound, also known as m-propylbenzoic acid, is an organic compound with the molecular formula C₁₀H₁₂O₂. For unambiguous identification, two CAS numbers are associated with this compound in various databases. The National Institute of Standards and Technology (NIST) lists the CAS Registry Number as 500027-35-0.[1] However, the CAS number 857539-83-4 is more commonly used by commercial suppliers and in recent chemical literature. This guide will primarily reference CAS number 857539-83-4.

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, formulation, and application in experimental settings.

| Property | Value | Source |

| CAS Number | 857539-83-4 | Multiple Chemical Suppliers |

| 500027-35-0 | NIST WebBook[1] | |

| Molecular Formula | C₁₀H₁₂O₂ | PubChem |

| Molecular Weight | 164.20 g/mol | PubChem |

| IUPAC Name | This compound | PubChem |

| Melting Point | 41-43 °C | Sigma-Aldrich[2] |

| Boiling Point | Not specified | |

| Solubility | Soluble in organic solvents such as benzene (B151609), carbon tetrachloride, acetone, and alcohols. Slightly soluble in water, with solubility increasing with temperature. | Guidechem[3] |

| XLogP3 | 3.3 | PubChem[4] |

| Topological Polar Surface Area | 37.3 Ų | PubChem[4] |

Experimental Protocols: Synthesis of this compound

The synthesis of this compound can be achieved through several established organic chemistry reactions. Two common and effective methods are the oxidation of 3-propyltoluene and the Grignard reaction using a 3-propylphenyl magnesium halide. Below are detailed experimental protocols for these synthetic routes, adapted from established procedures for analogous compounds.

Method 1: Oxidation of 3-Propyltoluene

This method involves the oxidation of the methyl group of the propyl substituent on the benzene ring to a carboxylic acid using a strong oxidizing agent like potassium permanganate.

Reaction Scheme:

3-Bromopropylbenzene --(Mg, dry ether)--> 3-Propylphenylmagnesium bromide --(1. CO₂, 2. H₃O⁺)--> this compound

Caption: A logical workflow for in vitro investigation of the anti-inflammatory properties of this compound.

Hypothetical Signaling Pathway: Modulation of NF-κB

Based on the anti-inflammatory potential of related compounds, a plausible mechanism of action for this compound could involve the inhibition of the NF-κB signaling pathway. NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes.

Caption: A diagram of the NF-κB signaling pathway, illustrating a hypothetical inhibitory role for this compound.

Conclusion

This compound is a readily synthesizable aromatic carboxylic acid with potential for further investigation in the fields of medicinal chemistry and drug discovery. While its specific biological targets and mechanisms of action are not yet fully elucidated, its structural similarity to other biologically active benzoic acid derivatives suggests that it may modulate key signaling pathways involved in metabolism and inflammation. The experimental protocols and potential areas of investigation outlined in this guide provide a solid foundation for researchers and scientists to explore the therapeutic potential of this compound. Further studies are warranted to fully characterize its pharmacological profile and to validate its effects on the signaling pathways discussed.

References

Spectral Analysis of 3-Propylbenzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 3-Propylbenzoic acid, a key organic compound with applications in chemical synthesis and pharmaceutical research. This document details the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition.

Core Compound Properties

| Property | Value |

| Chemical Formula | C₁₀H₁₂O₂ |

| Molecular Weight | 164.20 g/mol [1] |

| IUPAC Name | This compound[1] |

| CAS Number | 500027-35-0[2] |

| Melting Point | 43 °C |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules. Below are the predicted ¹H and ¹³C NMR spectral data for this compound.

Data Presentation

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~12.0 | Singlet | 1H | -COOH |

| ~7.9 | Singlet | 1H | Ar-H |

| ~7.8 | Doublet | 1H | Ar-H |

| ~7.4 | Doublet | 1H | Ar-H |

| ~7.3 | Triplet | 1H | Ar-H |

| 2.62 | Triplet | 2H | -CH₂-Ar |

| 1.65 | Sextet | 2H | -CH₂-CH₃ |

| 0.94 | Triplet | 3H | -CH₃ |

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~172 | -COOH |

| ~143 | Ar-C |

| ~132 | Ar-C |

| ~131 | Ar-CH |

| ~130 | Ar-CH |

| ~128 | Ar-CH |

| ~127 | Ar-CH |

| ~38 | -CH₂-Ar |

| ~24 | -CH₂-CH₃ |

| ~14 | -CH₃ |

Experimental Protocol: NMR Spectroscopy

Sample Preparation:

-

Weigh approximately 10-20 mg of this compound for ¹H NMR (50-100 mg for ¹³C NMR) and place it in a clean, dry NMR tube.

-

Add approximately 0.6-0.7 mL of a deuterated solvent, such as Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆), to the NMR tube.

-

Cap the tube and gently agitate it until the sample is completely dissolved.

Instrumentation and Data Acquisition:

-

The NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer.

-

For ¹H NMR, the spectral width is set to cover the range of proton chemical shifts (typically 0-12 ppm). A sufficient number of scans are acquired to obtain a good signal-to-noise ratio.

-

For ¹³C NMR, a wider spectral width is used (typically 0-220 ppm), and a larger number of scans are required due to the lower natural abundance of the ¹³C isotope.

-

Chemical shifts are reported in parts per million (ppm) relative to an internal standard, Tetramethylsilane (TMS), at 0.00 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound will show characteristic absorption bands for the carboxylic acid and aromatic functionalities.

Data Presentation

Table 3: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-2500 | Strong, Broad | O-H stretch (Carboxylic acid dimer) |

| 3100-3000 | Medium | C-H stretch (Aromatic) |

| 2960-2850 | Medium | C-H stretch (Aliphatic) |

| 1710-1680 | Strong | C=O stretch (Carboxylic acid) |

| 1600-1450 | Medium to Weak | C=C stretch (Aromatic ring) |

| 1320-1210 | Strong | C-O stretch (Carboxylic acid) |

| 960-900 | Medium, Broad | O-H bend (Carboxylic acid dimer) |

Experimental Protocol: FT-IR Spectroscopy

Thin Solid Film Method:

-

Dissolve a small amount of this compound in a volatile solvent (e.g., methylene (B1212753) chloride or acetone).

-

Place a drop of the solution onto a salt plate (e.g., NaCl or KBr).

-

Allow the solvent to evaporate, leaving a thin film of the compound on the plate.

-

Place the salt plate in the sample holder of the FT-IR spectrometer and acquire the spectrum.

KBr Pellet Method:

-

Grind a small amount of this compound with dry potassium bromide (KBr) powder in an agate mortar and pestle.

-

Place the mixture into a pellet press and apply pressure to form a thin, transparent pellet.

-

Place the pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

Data Presentation

Table 4: Expected Mass Spectrum Fragmentation for this compound

| m/z | Relative Intensity | Assignment |

| 164 | Moderate | [M]⁺ (Molecular ion) |

| 147 | Moderate | [M - OH]⁺ |

| 135 | Moderate | [M - C₂H₅]⁺ |

| 119 | Strong | [M - COOH]⁺ |

| 91 | Base Peak | [C₇H₇]⁺ (Tropylium ion) |

Experimental Protocol: Mass Spectrometry

Sample Preparation:

-

Ensure the this compound sample is of high purity.

-

Dissolve a small amount of the sample in a volatile solvent, such as methanol (B129727) or acetonitrile.

Instrumentation and Data Acquisition (Electron Ionization - EI):

-

The sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC).

-

In the ion source, the sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

-

The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer.

-

A detector measures the abundance of each ion, generating a mass spectrum.

Logical Workflow for Spectral Analysis

The following diagram illustrates the logical workflow for the complete spectral characterization of this compound.

References

An In-depth Technical Guide on the Solubility of 3-Propylbenzoic Acid in Organic Solvents

Introduction

3-Propylbenzoic acid, a member of the alkyl-substituted benzoic acid family, is an aromatic carboxylic acid. Its molecular structure, consisting of a hydrophobic benzene (B151609) ring substituted with a propyl group and a hydrophilic carboxylic acid group, dictates its solubility characteristics. Understanding the solubility of this compound in various organic solvents is crucial for its application in chemical synthesis, formulation development, and purification processes within the pharmaceutical and chemical industries. This technical guide aims to provide researchers, scientists, and drug development professionals with a detailed understanding of the solubility of this compound, including foundational data from its parent compound, experimental protocols for solubility determination, and a logical workflow for these experiments.

Quantitative Solubility Data

While specific quantitative data for this compound is not available, the solubility of benzoic acid in various organic solvents provides a strong predictive basis. The presence of the propyl group in this compound is expected to increase its lipophilicity compared to benzoic acid, which would generally lead to higher solubility in non-polar organic solvents and potentially lower solubility in polar organic solvents.

The following table summarizes the solubility of benzoic acid in several common organic solvents at various temperatures. This data serves as a valuable reference point for estimating the solubility of this compound.

| Solvent | Temperature (K) | Mole Fraction Solubility (x₁) | Molar Solubility (mol/L) |

| Methanol | 273.15 | 0.208 | 5.14 |

| 298.15 | 0.443 | 10.95 | |

| 323.15 | 0.711 | 17.57 | |

| Ethanol | 273.15 | 0.165 | 3.48 |

| 298.15 | 0.362 | 7.63 | |

| 323.15 | 0.612 | 12.90 | |

| Acetone | 277.15 | 0.316 | 5.42 |

| 298.15 | 0.521 | 8.94 | |

| 313.15 | 0.672 | 11.53 | |

| Ethyl Acetate | 273.15 | 0.161 | 1.84 |

| 298.15 | 0.354 | 4.04 | |

| 323.15 | 0.617 | 7.04 | |

| Toluene | 273.15 | 0.027 | 0.25 |

| 298.15 | 0.092 | 0.86 | |

| 323.15 | 0.245 | 2.30 | |

| Dichloromethane | 273.15 | 0.061 | 0.81 |

| 298.15 | 0.168 | 2.23 | |

| 323.15 | 0.375 | 4.98 | |

| Acetonitrile | 273.15 | 0.162 | 3.07 |

| 298.15 | 0.345 | 6.54 | |

| 323.15 | 0.597 | 11.32 |

Note: The data for benzoic acid is compiled from various sources in the scientific literature. Molar solubility is calculated from mole fraction and solvent density at the given temperature and is approximate.

Experimental Protocols for Solubility Determination

The solubility of a compound like this compound in an organic solvent can be determined using several established experimental methods. The choice of method often depends on the required accuracy, the properties of the solute and solvent, and the available equipment. Two common and reliable methods are the Gravimetric Method and the Dynamic (or Synthetic) Method.

This is a classical and widely used method for determining equilibrium solubility.

Principle: An excess amount of the solid solute is equilibrated with the solvent at a constant temperature. The concentration of the solute in the saturated solution is then determined by evaporating the solvent from a known volume of the solution and weighing the residue.

Detailed Methodology:

-

Sample Preparation: Place an excess amount of crystalline this compound into a series of sealed, temperature-controlled vials or flasks, each containing a known volume or mass of the desired organic solvent. The presence of undissolved solid is essential to ensure saturation.

-

Equilibration: The vials are agitated in a constant-temperature bath or shaker for a prolonged period (typically 24-72 hours) to ensure that equilibrium is reached. The temperature should be controlled to within ±0.1 °C.

-

Phase Separation: After equilibration, the agitation is stopped, and the samples are allowed to stand in the constant-temperature bath for a sufficient time (e.g., 2-4 hours) to allow the undissolved solid to settle.

-

Sampling: A clear aliquot of the supernatant (the saturated solution) is carefully withdrawn using a pre-heated or pre-cooled syringe fitted with a filter (e.g., a 0.45 µm PTFE filter) to avoid transferring any solid particles. The temperature of the syringe should be the same as the equilibration temperature to prevent precipitation or further dissolution.

-

Analysis:

-

A known volume of the filtered saturated solution is accurately transferred to a pre-weighed container.

-

The solvent is removed by evaporation under controlled conditions (e.g., in a vacuum oven at a temperature that does not cause decomposition of the solute).

-

The container with the dried solute residue is weighed.

-

-

Calculation: The solubility is calculated from the mass of the residue and the volume of the solution taken.

This method involves observing the temperature at which a solid solute completely dissolves in a solvent upon heating or precipitates upon cooling.

Principle: A mixture of known composition (solute and solvent) is heated slowly until the solid phase disappears completely. The temperature at which the last crystal dissolves is taken as the saturation temperature for that specific composition.

Detailed Methodology:

-

Sample Preparation: A precise amount of this compound and the organic solvent are weighed into a small, sealed glass vessel equipped with a magnetic stirrer and a temperature sensor (e.g., a platinum resistance thermometer).

-

Heating and Observation: The mixture is heated at a slow, controlled rate (e.g., 0.1-0.5 °C/min) while being continuously stirred. The disappearance of the solid phase is observed visually or with the aid of a laser light scattering detector.

-

Determination of Dissolution Temperature: The temperature at which the last solid particle dissolves is recorded as the solubility temperature for that specific concentration.

-

Data Collection: The experiment is repeated for several different compositions to obtain a solubility curve (solubility versus temperature).

Mandatory Visualizations

The following diagram illustrates a generalized workflow for determining the solubility of a solid compound in a liquid solvent using the gravimetric method.

Caption: A generalized workflow for the gravimetric determination of solubility.

The solubility of this compound is governed by a balance of intermolecular forces between the solute and the solvent. This relationship can be visualized as follows.

An In-depth Technical Guide to 3-Propylbenzoic Acid Derivatives and Analogs for Drug Discovery Professionals

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-propylbenzoic acid derivatives and their analogs, focusing on their synthesis, biological activities, and structure-activity relationships (SAR). While specific research on this compound derivatives is limited, this document extrapolates from the broader class of 3-substituted and other benzoic acid derivatives to offer valuable insights for the rational design of novel therapeutics.

Synthesis of 3-Substituted Benzoic Acid Derivatives

The synthesis of this compound and its analogs can be achieved through various established organic chemistry methods. A common strategy involves the Suzuki coupling reaction, where a boronic acid derivative is coupled with a halide in the presence of a palladium catalyst. For instance, this compound can be synthesized from 3-bromobenzoic acid and propylboronic acid.

Another versatile approach is the functionalization of a pre-existing benzoic acid scaffold. For example, 3-hydroxybenzoic acid can be a starting point for etherification to yield 3-alkoxybenzoic acid derivatives.

General Experimental Protocol for Etherification of 3-Hydroxybenzoic Acid:

-

Esterification: 3-hydroxybenzoic acid is first esterified, for example, by refluxing with methanol (B129727) and a catalytic amount of concentrated sulfuric acid for 8 hours to yield methyl 3-hydroxybenzoate.

-

Etherification: The resulting methyl 3-hydroxybenzoate is then subjected to etherification with an appropriate alkyl halide (e.g., propyl bromide) in the presence of a base like potassium carbonate in a solvent such as acetone. The reaction mixture is typically refluxed for 6-8 hours.

-

Hydrolysis: The purified ether derivative is subsequently hydrolyzed using an aqueous solution of a base like potassium hydroxide (B78521) in methanol, followed by acidification with a dilute acid (e.g., HCl) to precipitate the 3-alkoxybenzoic acid.

-

Purification: The final product is purified by filtration, washing, and drying.[1]

Biological Activities and Structure-Activity Relationships

Benzoic acid derivatives exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The nature and position of the substituent on the benzene (B151609) ring play a crucial role in determining the compound's biological activity.

Antimicrobial Activity

Benzoic acid and its derivatives are well-known for their antimicrobial properties and are often used as preservatives. The introduction of various substituents can modulate this activity.

| Compound/Derivative | Microorganism | MIC (µg/mL) |

| Benzoic Acid | Escherichia coli O157 | 1000 |

| 2-hydroxybenzoic acid (Salicylic Acid) | Escherichia coli O157 | 1000 |

| 4-hydroxybenzoic acid | Escherichia coli | >1000 |

| 3,4-dihydroxybenzoic acid (Protocatechuic acid) | Escherichia coli | >1000 |

| 3,4,5-trihydroxybenzoic acid (Gallic Acid) | Escherichia coli | 1500-2500 |

Table 1: Comparative Antimicrobial Activity of Benzoic Acid Derivatives.[2]

Structure-Activity Relationship Insights:

The antimicrobial activity of benzoic acid derivatives is influenced by factors such as lipophilicity and the electronic nature of the substituents. While the provided data does not include this compound, it can be inferred that the introduction of a lipophilic propyl group at the 3-position might enhance the ability of the compound to cross microbial cell membranes, potentially leading to increased antimicrobial efficacy.

Anticancer Activity

Several substituted benzoic acid derivatives have demonstrated cytotoxic effects against various cancer cell lines.

| Compound/Derivative | Cancer Cell Line | IC50 (µM) |

| 4-((2-hydroxynaphthalen-1-yl)methyleneamino)benzoic acid | Human cervical cancer | 17.84 |

| Quinazolinone derivatives | MCF-7 | 100 |

| 4-(5-amino-3-(methylthio)-1H-1,2,4-triazol-1-yl) benzoic acid derivatives | MCF-7 | 15.6 - 18.7 |

| Acrylamide–PABA analog 4j | MCF-7 | 1.83 |

| Acrylamide–PABA analog 4a | MCF-7 | 2.99 |

Table 2: Anticancer Activity of Substituted Benzoic Acid Derivatives.[3]

Structure-Activity Relationship Insights:

The anticancer activity is highly dependent on the specific substituents and their positions. The carboxylic acid group is a key feature, often involved in interactions with biological targets. The presence of a propyl group at the meta-position could influence the molecule's orientation within a binding pocket, potentially affecting its inhibitory activity.

Enzyme Inhibition

Benzoic acid derivatives have been shown to inhibit various enzymes. For example, a study on the inhibition of α-amylase by benzoic acid and its derivatives revealed the following:

| Compound | IC50 (mM) |

| 2,3,4-trihydroxybenzoic acid | 17.30 ± 0.73 |

| 4-methylbenzoic acid | 52.35 ± 3.31 |

Table 3: α-Amylase Inhibitory Activity of Benzoic Acid Derivatives.[4]

Structure-Activity Relationship Insights:

The study on α-amylase inhibition highlighted that a hydroxyl group at the 2-position of the benzene ring had a strong positive effect on inhibitory activity.[4] While data for this compound is not available, this suggests that the substitution pattern is critical for enzyme inhibition. The hydrophobic nature of a propyl group could favor interactions with hydrophobic pockets in an enzyme's active site.

Experimental Protocols

General Protocol for Synthesis of 3-Alkoxybenzoic Acids

As previously described, a two-step process of esterification followed by etherification and subsequent hydrolysis is a common method.

Materials:

-

3-hydroxybenzoic acid

-

Methanol

-

Concentrated Sulfuric Acid

-

Alkyl halide (e.g., 1-bromopropane)

-

Potassium Carbonate

-

Acetone

-

Aqueous Potassium Hydroxide

-

Dilute Hydrochloric Acid

Procedure:

-

Reflux 3-hydroxybenzoic acid with methanol and a catalytic amount of sulfuric acid.

-

Purify the resulting methyl 3-hydroxybenzoate.

-

Reflux the ester with the alkyl halide and potassium carbonate in acetone.

-

Purify the resulting methyl 3-alkoxybenzoate.

-

Hydrolyze the ester with aqueous potassium hydroxide.

-

Acidify the reaction mixture to precipitate the 3-alkoxybenzoic acid.

-

Collect and dry the final product.[1]

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.

Materials:

-

96-well plates

-

Cancer cell lines

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

Substituted benzoic acid derivatives

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a suitable density and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals.

-

Solubilization: Add a solubilization solution to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability and determine the IC50 value.[3]

Signaling Pathways and Experimental Workflows

While specific signaling pathways for this compound derivatives are not well-documented, the general approach to drug discovery and mechanism of action studies can be visualized.

Many benzoic acid derivatives exert their effects through enzyme inhibition. The following diagram illustrates a general enzyme inhibition mechanism.

Conclusion and Future Directions

The benzoic acid scaffold remains a privileged structure in medicinal chemistry. While this guide has provided an overview of the synthesis and biological activities of benzoic acid derivatives, it is evident that a systematic exploration of 3-propyl and other 3-alkylbenzoic acid derivatives is warranted. Future research should focus on synthesizing a library of these compounds and evaluating them in a panel of biological assays to establish clear structure-activity relationships. Such studies will be invaluable for the development of novel therapeutics with improved potency and selectivity.

References

The Undiscovered Realm: A Technical Guide to the Potential Natural Occurrence of 3-Propylbenzoic Acid

Absence of Evidence: A comprehensive review of scientific literature reveals no direct evidence for the natural occurrence of 3-Propylbenzoic acid in any biological system, including plants, fungi, bacteria, or animals. While this compound is commercially available and its chemical properties are documented, its presence as a natural product remains unreported.

This technical guide is intended for researchers, scientists, and drug development professionals. It provides a foundational understanding of the known biosynthetic pathways of the broader class of benzoic acids in nature. This information serves as a crucial starting point for any investigation into the potential natural existence of this compound or other novel benzoic acid derivatives. The experimental protocols detailed herein are established methods for the analysis of known benzoic acids and can be readily adapted for the exploration of new compounds.

Biosynthesis of Benzoic Acids in Nature

The synthesis of benzoic acids in biological systems primarily originates from the shikimate pathway, a central metabolic route for the biosynthesis of aromatic compounds. From the shikimate pathway, several routes lead to the formation of benzoic acid and its derivatives.

Phenylpropanoid Pathway in Plants

In plants, benzoic acid biosynthesis is intricately linked to the phenylpropanoid pathway.[1] The synthesis can proceed through two main routes: the β-oxidative and the non-β-oxidative pathways.[2]

1. β-Oxidative Pathway: This pathway involves the shortening of the C3 side chain of cinnamic acid, which is analogous to fatty acid β-oxidation. The core reactions occur within the peroxisomes.[2]

2. Non-β-Oxidative Pathway: This pathway is less characterized but is proposed to involve a CoA-independent route for the shortening of the cinnamic acid side chain.[2]

Biosynthesis in Microorganisms

Bacteria and fungi also synthesize benzoic acid and its derivatives, often through pathways that are distinct from those in plants.

Bacterial Biosynthesis: Some bacteria utilize a plant-like pathway involving phenylalanine ammonia-lyase (PAL) to convert phenylalanine to cinnamic acid, which is then further metabolized to benzoyl-CoA.[3]

Fungal Biosynthesis: Fungi can produce a variety of benzoic acid derivatives. For example, the biosynthesis of mycophenolic acid in Penicillium brevicompactum involves the formation of 5-methylorsellinic acid from acetyl-CoA and malonyl-CoA, which is a polyketide pathway.[4] While not a direct synthesis of benzoic acid itself, it demonstrates the fungal capability to produce related aromatic carboxylic acids.

Quantitative Data of Naturally Occurring Benzoic Acid Derivatives

While no quantitative data exists for this compound, the following table summarizes the reported concentrations of other benzoic acid derivatives in various natural sources to provide a comparative context.

| Compound | Natural Source | Concentration | Reference |

| Benzoic Acid | Perilla leaves | 0.33 - 298 mg/kg | [5] |

| Benzoic Acid | Ginseng | [5] | |

| Benzoic Acid | Cinnamomum cassia | 0.336 mg/g | [6] |

| p-Hydroxybenzoic acid | Carrots (Daucus carota) | Present | [7] |

| Protocatechuic acid | Olive oil (Olea europaea) | Present | [7] |

| Salicylic acid | Willow bark (Salix spp.) | Present | [1] |

Experimental Protocols

The following are generalized protocols for the extraction and analysis of benzoic acids from natural sources. These can be adapted for the investigation of this compound.

Extraction of Benzoic Acids from Plant Material

This protocol is a general method for the solvent extraction of phenolic acids from plant tissues.

Materials:

-

Homogenized plant sample

-

Ethanol (B145695) (70% and 80%)

-

50 mL polypropylene (B1209903) centrifuge tubes

-

Sonicator

-

Centrifuge

-

Filter paper (e.g., Whatman No. 1)

-

100 mL volumetric flask

-

0.45 µm syringe filter

Procedure:

-

Weigh 10 grams of the homogenized plant sample into a 50 mL centrifuge tube.

-

Add 40 mL of 70% ethanol to the tube.

-

Sonicate the mixture for 10 minutes.

-

Centrifuge the mixture at 1500 x g for 10 minutes.

-

Filter the supernatant through filter paper into a 100 mL volumetric flask.

-

Repeat the extraction process (steps 2-5) on the pellet and combine the supernatants in the same volumetric flask.

-

Rinse the centrifuge tube and filter paper with 20 mL of 80% ethanol and add the rinsing to the volumetric flask.

-

Adjust the final volume to 100 mL with 70% ethanol, stopper, and mix well.

-

Filter an aliquot of the final extract through a 0.45 µm syringe filter into a vial for analysis.[8]

Analysis by High-Performance Liquid Chromatography (HPLC)

HPLC is a standard technique for the separation and quantification of benzoic acids.

Instrumentation:

-

Liquid chromatograph with a UV detector or a PhotoDiode Array (PDA) detector.

-

Reverse-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).

Mobile Phase (example):

-

A gradient of acetonitrile (B52724) and an aqueous buffer (e.g., 20 mM potassium phosphate, pH adjusted with phosphoric acid). A common gradient might start with a low percentage of acetonitrile and increase over the course of the run to elute more hydrophobic compounds.

Procedure:

-

Set the column temperature (e.g., 40 °C).

-

Equilibrate the column with the initial mobile phase composition.

-

Inject 10-20 µL of the filtered sample extract.

-

Run the gradient program.

-

Monitor the absorbance at a suitable wavelength (e.g., 254 nm or 280 nm).

-

Identify and quantify compounds by comparing their retention times and UV spectra with those of authentic standards.[9]

Identification by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the confirmation of the identity of benzoic acids, often after derivatization.

Derivatization (example using diazomethane):

-

Caution: Diazomethane (B1218177) is explosive and carcinogenic. This procedure should only be performed by trained personnel in a proper fume hood.

-

Evaporate a portion of the sample extract to dryness under a gentle stream of nitrogen.

-

Re-dissolve the residue in a small volume of a suitable solvent (e.g., methanol/ether).

-

Add a freshly prepared ethereal solution of diazomethane dropwise until a persistent yellow color is observed.

-

Allow the reaction to proceed for a few minutes.

-

Remove the excess diazomethane by bubbling nitrogen through the solution.

GC-MS Analysis:

-

Instrumentation: Gas chromatograph coupled to a mass spectrometer.

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

-

Carrier gas: Helium.

-

Temperature program: A suitable temperature program would start at a lower temperature (e.g., 60 °C), ramp up to a higher temperature (e.g., 280 °C) to elute the analytes.

-

Mass spectrometer: Operated in electron ionization (EI) mode, scanning a mass range of, for example, m/z 40-450.

Procedure:

-

Inject a small volume (e.g., 1 µL) of the derivatized sample into the GC.

-

Run the temperature program.

-

Identify the compounds by comparing their retention times and mass spectra with those of derivatized standards and with mass spectral libraries.[10]

Conclusion

The natural occurrence of this compound is currently not documented in scientific literature. This presents a potential knowledge gap and an opportunity for new discoveries in the field of natural products chemistry. The biosynthetic pathways of benzoic acids in plants and microorganisms are well-established and provide a framework for understanding how such compounds could be synthesized in nature. The experimental protocols detailed in this guide offer robust methods for the extraction, separation, and identification of benzoic acids, and can be applied to the search for this compound and other novel derivatives in natural sources. Further research in this area could uncover new natural products with potential applications in drug development and other industries.

References

- 1. A familiar ring to it: biosynthesis of plant benzoic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Completion of the core β-oxidative pathway of benzoic acid biosynthesis in plants - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Plant-like biosynthetic pathways in bacteria: from benzoic acid to chalcone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Tracing the Origin and Evolution of the Fungal Mycophenolic Acid Biosynthesis Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Naturally occurring benzoic, sorbic, and propionic acid in vegetables - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Biologically Active Compounds of Plants: Structure-Related Antioxidant, Microbiological and Cytotoxic Activity of Selected Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. fsis.usda.gov [fsis.usda.gov]

- 10. 3-Hydroxy- and 3-keto-3-phenylpropionic acids: novel metabolites of benzoic acid in horse urine - PubMed [pubmed.ncbi.nlm.nih.gov]

Thermochemical Properties of 3-Propylbenzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the available thermochemical data for 3-propylbenzoic acid. It is intended to serve as a resource for researchers, scientists, and professionals in drug development who require accurate thermodynamic information for this compound. Due to a scarcity of direct experimental data for this compound, this document also presents data for the closely related isomer, 4-propylbenzoic acid, to provide valuable context. Furthermore, detailed experimental protocols for key thermochemical measurement techniques applicable to benzoic acid derivatives are outlined. This includes methodologies for determining the enthalpy of formation, enthalpy of sublimation, and heat capacity. To enhance understanding, experimental workflows are visualized using process diagrams.

Introduction

This compound is an aromatic carboxylic acid with potential applications in various fields, including medicinal chemistry and materials science. A thorough understanding of its thermochemical properties is crucial for process development, safety assessments, and computational modeling. This guide aims to consolidate the known thermochemical data and provide detailed experimental methodologies relevant to its study.

Thermochemical Data for this compound

A comprehensive literature search reveals a notable lack of experimentally determined thermochemical data for this compound. The only value reported in the NIST Chemistry WebBook is its melting point.[1]

Table 1: Experimental Thermochemical Data for this compound

| Property | Symbol | Value | Units | Reference |

| Melting Point | Tfus | 316 | K | [1] |

| Standard Molar Enthalpy of Formation (crystal) | ΔfH°(cr) | Data not available | kJ·mol-1 | - |

| Standard Molar Enthalpy of Sublimation | ΔsubH° | Data not available | kJ·mol-1 | - |

| Molar Heat Capacity (solid) | Cp,m(cr) | Data not available | J·K-1·mol-1 | - |

Thermochemical Data for the Isomer 4-Propylbenzoic Acid

In the absence of data for this compound, the experimentally determined thermochemical properties of its isomer, 4-propylbenzoic acid, are presented below. These values are sourced from a systematic study on the sublimation of 4-n-alkylbenzoic acids and can serve as a useful reference point. It is important to note that the position of the alkyl substituent can influence the thermochemical properties.

Table 2: Experimental Thermochemical Data for 4-Propylbenzoic Acid

| Property | Symbol | Value | Units | Reference |

| Standard Molar Enthalpy of Sublimation (at 298.15 K) | ΔsubH° | 108.9 ± 1.0 | kJ·mol-1 | |

| Standard Molar Entropy of Sublimation (at 298.15 K) | ΔsubS° | 213.9 ± 2.9 | J·K-1·mol-1 | |

| Standard Molar Gibbs Energy of Sublimation (at 298.15 K) | ΔsubG° | 45.2 ± 1.1 | kJ·mol-1 | |

| Temperature of Fusion | Tfus | 405.28 | K | |

| Molar Enthalpy of Fusion | ΔfusH | 26.4 ± 0.3 | kJ·mol-1 |

Experimental Protocols

This section details the standard experimental methodologies for determining the key thermochemical properties of benzoic acid derivatives.

Determination of the Standard Molar Enthalpy of Formation by Combustion Calorimetry

The standard molar enthalpy of formation (ΔfH°) of an organic compound is typically determined indirectly from its standard molar enthalpy of combustion (ΔcH°). This is measured using a bomb calorimeter.

Principle: A precisely weighed sample of the substance is completely combusted in a high-pressure oxygen atmosphere within a constant-volume vessel (the "bomb"). The heat released by the combustion reaction is absorbed by the surrounding water bath, and the resulting temperature change is measured. The heat capacity of the calorimeter system is determined by combusting a standard substance with a known enthalpy of combustion, such as benzoic acid itself.

Procedure:

-

Calibration: A pellet of a standard substance (e.g., benzoic acid) of known mass is placed in the crucible inside the bomb. A fuse wire is attached to the electrodes, making contact with the sample. The bomb is sealed, purged of air, and pressurized with pure oxygen (typically to ~30 atm). The bomb is then submerged in a known mass of water in the calorimeter. The sample is ignited, and the temperature change of the water is recorded until a stable final temperature is reached. The heat capacity of the calorimeter is calculated from the known enthalpy of combustion of the standard and the measured temperature rise.

-

Sample Measurement: The procedure is repeated with a pellet of the sample of interest (e.g., this compound).

-

Corrections: Corrections are applied for the heat released by the ignition wire and for the formation of nitric acid from residual nitrogen in the bomb.

-

Calculation: The enthalpy of combustion at constant volume (ΔcU°) is calculated from the corrected temperature rise and the heat capacity of the calorimeter. This is then converted to the enthalpy of combustion at constant pressure (ΔcH°). Finally, the standard enthalpy of formation is calculated using Hess's law, based on the known standard enthalpies of formation of the combustion products (CO₂ and H₂O).

Determination of the Enthalpy of Sublimation by Knudsen Effusion

The enthalpy of sublimation (ΔsubH°) can be determined from the temperature dependence of the vapor pressure of the solid, which can be measured using the Knudsen effusion method.

Principle: A solid sample is placed in a thermostated cell with a small orifice. In a high vacuum, the rate of mass loss due to the effusion of vapor through the orifice is measured. The vapor pressure inside the cell is related to the rate of mass loss through the Knudsen equation.

Procedure:

-

Sample Preparation: The sample is placed in the Knudsen cell.

-

Measurement: The cell is placed in a high-vacuum chamber and heated to a constant temperature. The mass of the cell is monitored over time using a microbalance.

-

Data Collection: The rate of mass loss ( dm/dt ) is determined at several different temperatures.

-

Calculation: The vapor pressure (p) at each temperature (T) is calculated using the Knudsen equation. The enthalpy of sublimation is then determined from the slope of a plot of ln(p) versus 1/T, according to the Clausius-Clapeyron equation.

Determination of Heat Capacity and Enthalpy of Fusion by Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a powerful technique for measuring heat capacity (Cp) and the enthalpy of phase transitions, such as fusion (melting).

Principle: A sample and a reference material are subjected to the same controlled temperature program. The difference in heat flow required to maintain the sample and reference at the same temperature is measured. This differential heat flow is proportional to the heat capacity of the sample.

Procedure:

-

Calibration: The DSC instrument is calibrated for temperature and enthalpy using standard materials with known melting points and enthalpies of fusion.

-

Baseline: A baseline measurement is performed with empty sample and reference pans.

-

Sample Measurement: A precisely weighed sample is placed in a sample pan. The sample is heated at a constant rate through its melting point.

-

Data Analysis:

-

Enthalpy of Fusion (ΔfusH): The enthalpy of fusion is determined by integrating the area of the melting peak in the DSC thermogram.

-

Heat Capacity (Cp): The heat capacity is calculated from the difference in heat flow between the sample and the baseline at a given temperature.

-

References

The Unexplored Therapeutic Potential of 3-Propylbenzoic Acid Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Derivatives of benzoic acid represent a foundational scaffold in medicinal chemistry, leading to the development of a wide array of therapeutic agents. Among these, the 3-substituted analogs have demonstrated a diverse range of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects. This technical guide focuses on the largely unexplored subclass of 3-propylbenzoic acid derivatives. While direct research on this specific substitution pattern is limited, this document will synthesize available data on closely related 3-alkyl and other 3-substituted benzoic acid derivatives to infer potential therapeutic applications, guide future research, and provide a framework for the synthesis and evaluation of novel this compound compounds. This guide summarizes quantitative biological data, details relevant experimental protocols, and visualizes key cellular pathways and experimental workflows to serve as a comprehensive resource for advancing the study of this promising class of molecules.

Introduction: The Versatility of the Benzoic Acid Scaffold

Benzoic acid and its derivatives are ubiquitous in nature and have been utilized for their therapeutic properties for centuries. The simple, yet versatile, structure of benzoic acid allows for functionalization at various positions on the phenyl ring, leading to a vast chemical space with diverse pharmacological profiles. Modifications at the 3-position, in particular, have yielded compounds with significant biological activities, suggesting that this position is critical for interaction with various biological targets. This guide will delve into the known biological activities of 3-substituted benzoic acid derivatives as a basis for exploring the potential of the 3-propyl moiety.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives can be achieved through various established organic chemistry methodologies. A general and adaptable synthetic scheme involves the esterification of a substituted benzoic acid, which can be further modified.

A plausible synthetic route, adapted from methodologies for similar benzoic acid esters, is the Fischer esterification of the corresponding benzoic acid with an alcohol in the presence of an acid catalyst. For instance, the synthesis of propyl esters of various benzoic acids has been achieved by reacting the benzoic acid with propanol (B110389) in the presence of a catalyst like sulfuric acid.

Below is a generalized workflow for the synthesis of a hypothetical this compound derivative.

Known Biological Activities of 3-Substituted Benzoic Acid Derivatives

While data on this compound derivatives is scarce, a review of related 3-substituted analogs provides a strong foundation for predicting their potential biological activities.

Anti-inflammatory Activity

A series of 3-amide benzoic acid derivatives have been identified as potent antagonists of the P2Y14 receptor, which is implicated in inflammatory processes. One of the most potent antagonists, compound 16c , demonstrated an IC50 of 1.77 nM.[1] The anti-inflammatory effects of these compounds were investigated in monosodium urate (MSU) crystal-treated THP-1 cells, a model for gouty arthritis.

The proposed mechanism of action involves the blockade of the P2Y14 receptor, which in turn inhibits the activation of the NLRP3 inflammasome, a key component of the inflammatory response.

Anticancer Activity

Benzoic acid derivatives have shown notable cytotoxic effects against a range of cancer cell lines. While specific data for this compound derivatives is not available, other derivatives have demonstrated anticancer potential. For example, a new gallic acid–stearylamine conjugate, which is a type of benzoic acid derivative, exhibited an effective anticancer effect against the A431 human squamous cancer cell line with an IC50 value of 100 µg/ml.

Antimicrobial and Antitubercular Activity

The antimicrobial properties of benzoic acid and its derivatives are well-established. A study on a library of benzoates as prodrugs for the treatment of tuberculosis revealed that propyl esters of various benzoic acids exhibited antimycobacterial activity. The minimum inhibitory concentration (MIC) of these compounds against Mycobacterium tuberculosis was determined. While this compound was not specifically tested, the study provides a valuable experimental protocol and highlights the potential of propyl-substituted benzoates as antitubercular agents.

Table 1: Antitubercular Activity of Benzoic Acid Propyl Esters

| Benzoic Acid Derivative | Propyl Ester MIC (µM) against M. tuberculosis |

| Benzoic acid | >800 |

| 4-Chlorobenzoic acid | 200 |

| 3,5-Dichlorobenzoic acid | 100 |

| 4-Nitrobenzoic acid | 100 |

| 3,5-Dinitrobenzoic acid | 40 |

| Data is illustrative of the types of findings in the cited literature and is not exhaustive. |

Experimental Protocols

To facilitate further research into this compound derivatives, this section provides detailed methodologies for key experiments cited in the literature for analogous compounds.

P2Y14 Receptor Antagonist Assay (Calcium Mobilization)

This assay is used to determine the potency of compounds in blocking the P2Y14 receptor.

-

Cell Culture: HEK293 cells stably expressing the human P2Y14 receptor are cultured in appropriate media.

-

Cell Plating: Cells are seeded into 96-well black-walled, clear-bottom plates and incubated overnight.

-

Dye Loading: The cell culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffer solution for 1 hour at 37°C.

-

Compound Addition: Test compounds (this compound derivatives) are added to the wells at various concentrations and incubated for 15 minutes.

-

Agonist Stimulation: A known P2Y14 receptor agonist (e.g., UDP-glucose) is added to the wells to stimulate calcium influx.

-

Fluorescence Measurement: Changes in intracellular calcium concentration are measured using a fluorescence plate reader.

-

Data Analysis: The IC50 values are calculated from the dose-response curves, representing the concentration of the antagonist that inhibits 50% of the agonist-induced calcium response.

Antitubercular Activity Assay (Microplate Alamar Blue Assay)

This assay is used to determine the minimum inhibitory concentration (MIC) of compounds against Mycobacterium tuberculosis.

-

Bacterial Culture: M. tuberculosis H37Rv is grown in Middlebrook 7H9 broth supplemented with OADC.

-

Compound Preparation: Test compounds are dissolved in DMSO to prepare stock solutions.

-

Serial Dilution: The compounds are serially diluted in a 96-well microplate containing culture medium.

-

Inoculation: An inoculum of M. tuberculosis is added to each well.

-

Incubation: The plates are incubated at 37°C for 5-7 days.

-

Alamar Blue Addition: Alamar Blue solution is added to each well, and the plates are re-incubated for 24 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that prevents a color change of the Alamar Blue indicator from blue to pink, indicating inhibition of bacterial growth.

Future Directions and Conclusion

The landscape of this compound derivatives remains a frontier in medicinal chemistry. The data from analogous 3-substituted benzoic acids strongly suggest that this class of compounds holds significant therapeutic potential, particularly in the areas of anti-inflammatory and antimicrobial drug discovery. The presence of a propyl group at the 3-position may offer a favorable balance of lipophilicity and steric bulk for optimal interaction with specific biological targets.

Future research should focus on the systematic synthesis and biological evaluation of a library of this compound derivatives. High-throughput screening against a panel of targets, including inflammatory mediators, microbial enzymes, and cancer cell lines, will be crucial in elucidating the pharmacological profile of these compounds. The experimental protocols and signaling pathway diagrams provided in this guide offer a solid foundation for initiating such investigations.

References

An In-depth Technical Guide to 3-Propylbenzoic Acid as a Versatile Building Block in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Propylbenzoic acid, a monosubstituted benzoic acid derivative, serves as a valuable and versatile building block in the landscape of organic synthesis. Its unique structural features, comprising a carboxylic acid functional group and a propyl-substituted aromatic ring, offer a wide array of possibilities for the construction of complex molecular architectures. This technical guide provides a comprehensive overview of the synthesis, key reactions, and applications of this compound, with a particular focus on its role in medicinal chemistry and materials science. Detailed experimental protocols for its synthesis and characteristic transformations are provided, alongside a summary of its physical and spectroscopic properties.

Introduction

Substituted benzoic acids are fundamental scaffolds in the design and synthesis of a vast range of organic molecules, from pharmaceuticals to liquid crystals.[1][2] The strategic placement of substituents on the aromatic ring allows for the fine-tuning of physicochemical properties and biological activity. This compound, with its meta-substituted alkyl chain, provides a unique combination of lipophilicity and a reactive handle for further chemical modifications. This guide aims to be a comprehensive resource for researchers leveraging this building block in their synthetic endeavors.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and chemical properties of a building block is crucial for its effective utilization in synthesis. The key properties of this compound are summarized in the table below.[3]

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₂O₂ | [3] |

| Molecular Weight | 164.20 g/mol | [3] |